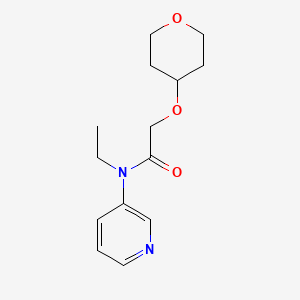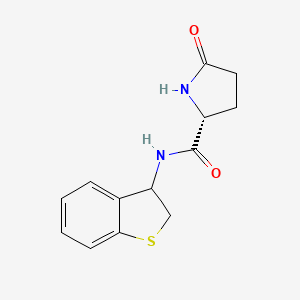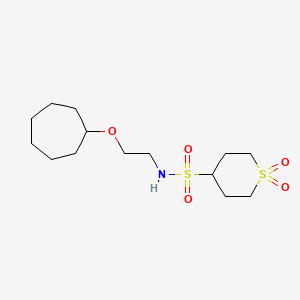![molecular formula C14H25N5O3S B6753049 N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine](/img/structure/B6753049.png)
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine is a complex organic compound that features a pyrazole ring, a morpholine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the morpholine ring: This step involves the reaction of the pyrazole derivative with morpholine under suitable conditions.
Attachment of the piperidine ring: The final step involves the sulfonylation of the morpholine-pyrazole intermediate with a piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-morpholin-4-ylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3S/c1-12-13(11-16-17-12)10-15-14-2-4-18(5-3-14)23(20,21)19-6-8-22-9-7-19/h11,14-15H,2-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMBOVKPVCKINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(Cyclohexylmethylsulfonyl)piperazin-1-yl]methyl]-4-propan-2-ylmorpholine](/img/structure/B6752971.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6752978.png)

![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-pyridin-3-yloxypropan-1-one](/img/structure/B6752982.png)
![1-benzoyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B6752990.png)
![3-[(2-Methylquinolin-4-yl)methyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6752992.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide](/img/structure/B6752999.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6753005.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole](/img/structure/B6753011.png)
![[5-Chloro-6-[methyl(pyrazin-2-ylmethyl)amino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B6753015.png)
![N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B6753021.png)
![2-Tert-butyl-4-[[4-(oxolan-3-ylsulfonyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B6753040.png)

